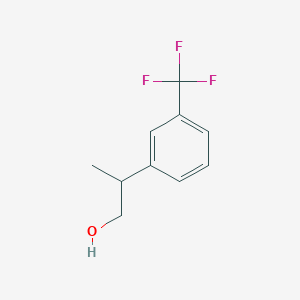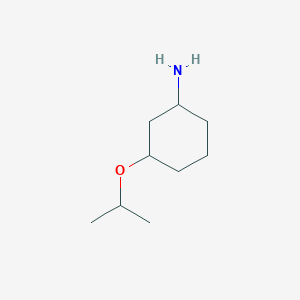![molecular formula C8H11NO5 B13481828 5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13481828.png)
5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid is a chemical compound with the molecular formula C7H11NO5 It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methoxyethanol with a suitable oxazole precursor in the presence of a strong acid catalyst can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The oxazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid
- O-[2-(2-Methoxyethoxy)ethyl]glycolic acid
Uniqueness
5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid is unique due to its specific oxazole ring structure combined with the methoxyethoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C8H11NO5 |
|---|---|
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
5-(2-methoxyethoxymethyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11NO5/c1-12-2-3-13-4-6-7(8(10)11)9-5-14-6/h5H,2-4H2,1H3,(H,10,11) |
Clé InChI |
JYWFRGGGZBWXFE-UHFFFAOYSA-N |
SMILES canonique |
COCCOCC1=C(N=CO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13481768.png)







![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)


![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)

